3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid
Overview
Description
3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid is a benzimidazole derivative with a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol . Benzimidazole derivatives are known for their diverse biological and clinical applications, making them of significant interest in medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Scientific Research Applications
3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can form Schiff intermediates with aldehydes, leading to cyclization and the formation of bioactive compounds . The benzimidazole ring allows it to interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
3-(1-methyl-1H-benzimidazol-5-yl)propanoic acid can be compared with other benzimidazole derivatives such as:
3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid: Differentiated by the presence of a methoxy group.
3-(1H-Benzimidazol-1-yl)propanoic acid: Lacks the methyl group at the 1-position.
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: Contains additional methyl groups at the 5 and 6 positions.
Properties
IUPAC Name |
3-(1-methylbenzimidazol-5-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-12-9-6-8(2-4-10(9)13)3-5-11(14)15/h2,4,6-7H,3,5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXWOMYCDTNQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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